molecular formula C11H15NO B1200780 2-tert-Butyl-3-phenyloxaziridine CAS No. 7731-34-2

2-tert-Butyl-3-phenyloxaziridine

Cat. No.: B1200780
CAS No.: 7731-34-2
M. Wt: 177.24 g/mol
InChI Key: YFBUTSZDUOMTAP-UHFFFAOYSA-N
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Description

2-tert-Butyl-3-phenyloxaziridine, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butyl-3-phenyloxaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)12-10(13-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBUTSZDUOMTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998553
Record name 2-tert-Butyl-3-phenyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7731-34-2
Record name 2-(1,1-Dimethylethyl)-3-phenyloxaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7731-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-N-tert-butyloxaziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-3-phenyloxaziridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxaziridine, 2-(1,1-dimethylethyl)-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butyl-3-phenyloxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

13.2 gm (0.082 moles) of the N-benzylidene-t-butylamine prepared as in Example 1 was added to a 600 ml beaker containing 28.8 gm of sodium bicarbonate (0.3428 moles) in a solution consisting of 50 ml water and 50 ml acetone. The mixture was stirred vigorously with a mechanical paddle stirrer. While stirring, 60 gm (0.098 moles) of Oxone® was added portion wise over a 3 to 5 minute period. The resulting three-phase mixture was initially bluish in color and eventually faded to a pale yellow color as the reaction proceeded. The reaction was stirred at ambient temperature for one hour and followed by GC analysis as described in Example 1. The GC analysis revealed only a trace of the starting material (very tiny peak at 3.72 minutes) and predominant conversion to the oxaziridine, a peak having a retention time of 4.45 minutes. The mixture was diluted with 300 ml of water to dissolve any salts therein. The 2-phase mixture was extracted with 100 ml of hexane. The hexane layer was separated and concentrated under vacuum to remove all solvent. The resulting, almost clear liquid, 2-t-butyl-3-phenyl oxaziridine product weighed 13.74 gm (94.7% crude yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl-3-phenyloxaziridine
Reactant of Route 2
2-tert-Butyl-3-phenyloxaziridine
Reactant of Route 3
Reactant of Route 3
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Customer
Q & A

Q1: How does 2-tert-Butyl-3-phenyloxaziridine interact with thiolates and what are the downstream effects?

A1: this compound acts as an oxidizing agent, specifically targeting aliphatic thiolates. This interaction leads to the formation of the corresponding sulfenates. [, ] This oxidation is efficient and proceeds smoothly at room temperature. The resulting sulfenates can be further reacted with electrophiles, like benzyl bromide, to produce sulfoxides through S-alkylation. []

Q2: Can you provide details on the structural characterization of this compound?

A2: this compound, also known as α-phenyl-N-tert-butyloxaziridine or N-tert-butyl-3-phenyloxazirane, has the molecular formula C11H15NO and an average molecular weight of 177.2 g/mol. [] It exists as a colorless liquid with a density of 1.069 g/cm3. It has a boiling point range of 55-58 °C at 0.05 mmHg. [] Specific spectroscopic data wasn't detailed in the provided abstracts.

Q3: Are there any noteworthy applications of this compound in organic synthesis?

A4: Beyond the oxidation of thiolates, this compound has proven useful in the total synthesis of Isopregomisin, a diarylbutane-lignan. [] Specifically, it facilitates the coupling reaction of a Grignard reagent, derived from an aryl bromopropane, with (E)-2-tert-butyl-3-phenyloxaziridine. [] This highlights its versatility in constructing complex molecules.

Q4: What are the typical methods used to prepare this compound?

A5: The most common approach for synthesizing this compound is through the oxidation of the corresponding imine. [] Various methods utilizing different oxidizing agents have been reported. [, , ] For instance, a particularly efficient method involves oxidizing N-tert-butylbenzaldimine with an aromatic percarboxylic acid or its salt. [] This reaction is typically carried out in the presence of water, a water-soluble base, and a water-miscible solvent at temperatures below 30 °C. []

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